molecular formula C17H19N5O2S B6528776 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide CAS No. 1019102-41-0

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide

Cat. No.: B6528776
CAS No.: 1019102-41-0
M. Wt: 357.4 g/mol
InChI Key: FYFVHALYOIDAOE-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 1,5-dimethylpyrazole moiety and at the 2-position with a 4-(ethylsulfanyl)phenylacetamide group. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities, while the pyrazole and ethylsulfanyl groups contribute to lipophilicity and electronic modulation . Its synthesis likely involves cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using CS₂/KOH or iodine), followed by acetamide coupling, as seen in analogous protocols . Structural characterization via X-ray crystallography (using SHELX software ) has been critical in confirming its conformation and intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-4-25-13-7-5-12(6-8-13)10-15(23)18-17-20-19-16(24-17)14-9-11(2)22(3)21-14/h5-9H,4,10H2,1-3H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFVHALYOIDAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide is a complex heterocyclic compound that incorporates both pyrazole and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes the available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}S
  • Molecular Weight : 318.39 g/mol

The structure includes:

  • A pyrazole ring that contributes to the compound's biological activity.
  • An oxadiazole ring known for its diverse pharmacological effects.
  • An ethylsulfanyl group which may enhance lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit specific enzymes involved in cancer progression. For instance, it may target the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.
  • Antimicrobial Activity : Compounds containing oxadiazole rings often exhibit significant antimicrobial properties. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
  • Cell Cycle Regulation : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. The presence of electron-withdrawing groups in the structure enhances this effect by increasing the compound's reactivity towards cellular targets .

Structure-Activity Relationship (SAR)

The potency of this compound can be influenced by various substituents on the pyrazole and oxadiazole rings:

SubstituentEffect on Activity
Electron-donating groups (e.g., -OCH3_3)Enhance anticancer activity
Electron-withdrawing groups (e.g., -Cl, -Br)Increase antimicrobial potency
Ethylsulfanyl groupImproves lipophilicity and bioavailability

Case Studies and Research Findings

Recent studies have highlighted the biological activities of similar compounds based on the oxadiazole framework:

  • Anticancer Activity : A study reported that derivatives of oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds with specific substitutions showed IC50_{50} values in the micromolar range against these cell lines .
  • Antimicrobial Effects : Another study demonstrated that compounds with oxadiazole rings displayed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents was particularly effective against resistant strains .
  • Inflammation Modulation : Some derivatives have been evaluated for their anti-inflammatory properties in vitro and in vivo, showing promise in reducing inflammatory markers in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Synthesis Highlights Notable Properties/Findings
Target Compound : N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-[4-(ethylsulfanyl)phenyl]acetamide 1,3,4-oxadiazole - 5-(1,5-dimethylpyrazole)
- 4-(ethylsulfanyl)phenylacetamide
Cyclization of thiosemicarbazide Higher lipophilicity (logP ~3.8) due to ethylsulfanyl; stable crystalline packing
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone-acetamide - 3-oxopyrazole
- 4-(methylsulfanyl)phenylacetamide
Condensation with acetic anhydride Crystallizes in monoclinic P2₁/c space group; N–H⋯O hydrogen bonds dominate packing
N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives 1,3,4-oxadiazole-thiazole - 5-pyridinyl
- 4-phenylthiazole
Reflux with K₂CO₃ in acetone Antimicrobial activity (MIC: 2–8 µg/mL vs. S. aureus)
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-oxadiazole - 5-(indol-3-ylmethyl)
- variable aryl groups
Hydrazine hydrate-mediated cyclization Moderate anticancer activity (IC₅₀: 12–45 µM)

Key Comparative Insights

  • Conversely, polar groups like pyridine () or indole () reduce lipophilicity but improve water solubility.
  • Hydrogen-Bonding Patterns : The 1,3,4-oxadiazole core facilitates N–H⋯N/O interactions, as observed in the target compound and analogues . However, the 3-oxopyrazole in introduces additional hydrogen-bonding sites (N–H⋯O), influencing crystal packing and stability.
  • The ethylsulfanyl group may enhance bioavailability, as seen in sulfanyl-containing drug candidates .

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